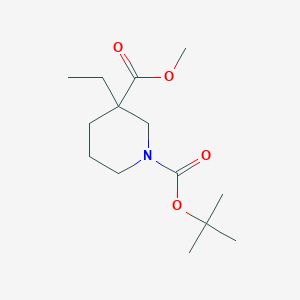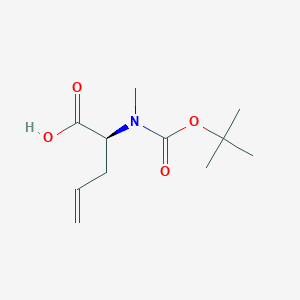
Methyl 1-Boc-3-ethylpiperidine-3-carboxylate
Overview
Description
“Methyl 1-Boc-3-ethylpiperidine-3-carboxylate” is a chemical compound with the CAS Number: 1363165-85-8. It has a molecular weight of 271.36 and its IUPAC name is 1-tert-butyl 3-methyl 3-ethyl-1,3-piperidinedicarboxylate . It is a colorless to brown liquid .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H25NO4 . The InChI Code is 1S/C14H25NO4/c1-6-14(11(16)18-5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 .Physical and Chemical Properties Analysis
“this compound” is a colorless to brown liquid . It has a molecular weight of 271.36 and a molecular formula of C14H25NO4 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the web search results.Scientific Research Applications
Synthesis Processes
Methyl 1-Boc-3-ethylpiperidine-3-carboxylate is involved in complex synthesis processes. For example, tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a related compound, is prepared through a multi-step reaction involving hydrogenation, Boc (tert-butoxycarbonyl) protection, and other processes, illustrating the compound's role in organic synthesis (Wang, Liu, Cao, & Wang, 2008).
Enzymatic Resolutions
Methyl and ethyl esters of N-Boc homoproline, closely related to this compound, are kinetically resolved using enzymatic hydrolysis catalyzed by Burkholderia cepacia lipase, demonstrating its significance in the field of enzymology and chiral chemistry (Pousset, Callens, Haddad, & Larchevěque, 2004).
Lactamization Processes
In another study, lipase-catalyzed regioselective lactamization is a key step in synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, starting from methyl (2R)-glycidate. This indicates the compound's use in advanced organic synthesis and the development of new synthetic methodologies (Aurell, Karlsson, Pontén, & Andersen, 2014).
Mechanistic Studies
Selective N-methylation studies, involving BOC-protected compounds, shed light on the mechanisms of chemical reactions and the role of protective groups like BOC in organic chemistry (Malkov, Vranková, Černý, & Kočovský, 2009).
Safety and Hazards
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-ethylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-14(11(16)18-5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCODVOTFNOVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-](/img/structure/B3067625.png)
![(11aR)-3,7-Bis[3,5-bis(trifluoromethyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin](/img/structure/B3067626.png)


![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)


![2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3067665.png)





![N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3067720.png)
